N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
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Properties
CAS No. |
362501-00-6 |
|---|---|
Molecular Formula |
C20H19ClFN3O2S |
Molecular Weight |
419.9 |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H19ClFN3O2S/c1-2-3-4-9-25-19(27)14-7-5-12(10-17(14)24-20(25)28)18(26)23-13-6-8-16(22)15(21)11-13/h5-8,10-11H,2-4,9H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
AZLJMGADJXJTQP-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of quinazoline derivatives, which are known for various biological activities, including anticancer and anti-inflammatory properties. The molecular formula is , with a molecular weight of 358.84 g/mol.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 10.5 | Induction of apoptosis |
| HeLa | 12.0 | Cell cycle arrest |
| MCF-7 | 8.7 | Inhibition of proliferation |
The compound has been observed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .
Anti-inflammatory Activity
Quinazoline derivatives also demonstrate anti-inflammatory effects. In animal models, this compound has been shown to reduce inflammatory markers significantly.
| Inflammatory Model | Dose (mg/kg) | Effect |
|---|---|---|
| Zymosan-induced edema | 1.0 | Reduced leukocyte migration by 60% |
| Formalin test | 2.5 | Decreased pain response by 75% |
The compound's mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Topoisomerase Inhibition : Similar compounds have been identified as selective inhibitors of topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
- Cytokine Modulation : The compound modulates cytokine production pathways, particularly inhibiting IL-6 and TNF-alpha production in inflammatory processes .
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:
- Study on MGC-803 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
- Animal Model for Inflammation : In a controlled study using a zymosan-induced inflammation model, administration of the compound led to a marked reduction in paw edema and pain response .
Scientific Research Applications
Medicinal Chemistry Applications
1. Cancer Therapy
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of tetrahydroquinazoline compounds exhibit selective inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent .
Case Study: Topoisomerase II Inhibitors
A study published in MDPI highlights the effectiveness of novel topoisomerase II inhibitors, including derivatives similar to N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. The research suggests that these compounds can induce significant cytotoxic effects on various cancer cell lines .
2. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural features suggest potential activity against a range of bacterial strains. Preliminary studies indicate that compounds with similar thioxo and quinazoline frameworks possess antibacterial properties, which could be harnessed for developing new antibiotics .
Drug Formulation Applications
1. Solid Dispersion Techniques
The preparation of amorphous solid dispersions containing this compound is being explored to enhance solubility and bioavailability. This approach is vital for compounds with poor aqueous solubility, which limits their therapeutic efficacy .
Case Study: Amorphous Solid Dispersions
A patent outlines processes for creating solid dispersions of quinazoline derivatives that improve their dissolution rates and stability . Such formulations are crucial in pharmaceutical development to ensure that active compounds reach their target sites effectively.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(3-chloro-4-fluorophenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide?
- Methodological Answer : The synthesis requires multi-step reactions with precise control of temperature (typically 60–120°C), solvent choice (e.g., dimethylformamide or dioxane), and catalysts (e.g., zinc chloride or potassium carbonate). Reaction times vary from 6–24 hours depending on the step. Key intermediates are monitored via thin-layer chromatography (TLC), and purity is confirmed using NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm the quinazoline core and substituent positions. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups like the thioxo (C=S) and carboxamide (CONH) moieties .
Q. How does the choice of solvent affect the compound’s solubility and stability?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s hydrophobic pentyl chain and hydrophilic carboxamide group. Stability studies in these solvents under inert atmospheres (N2/Ar) prevent degradation of the thioxo group .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?
- Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) and X-ray crystallography reveal interactions with enzymes like kinases or proteases. For example, fluorinated phenyl groups may enhance binding to hydrophobic pockets in cancer-related targets .
Q. How can structural modifications improve the compound’s bioactivity?
- Methodological Answer : Systematic SAR studies involve replacing the pentyl chain with shorter/longer alkyl groups or introducing electron-withdrawing substituents (e.g., CF3) on the quinazoline core. Biological assays (e.g., IC50 measurements in cancer cell lines) quantify potency changes .
Q. How should researchers resolve contradictory data in solubility and bioactivity studies?
- Methodological Answer : Orthogonal validation methods are essential. For solubility discrepancies, use dynamic light scattering (DLS) to detect aggregation. For bioactivity conflicts, repeat dose-response curves with standardized cell viability assays (e.g., MTT) and include positive controls like known kinase inhibitors .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes to predict metabolism. Quantitative Structure-Activity Relationship (QSAR) models estimate logP and bioavailability using software like Schrödinger’s QikProp .
Q. What challenges arise when scaling up synthesis, and how are they addressed?
- Methodological Answer : Scale-up introduces heat dissipation issues (exothermic reactions) and solvent volume constraints. Mitigation strategies include using flow reactors for controlled temperature and switching to greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
